molecular formula C9H7N3O B3180164 7-methoxy-1H-indazole-3-carbonitrile CAS No. 133841-07-3

7-methoxy-1H-indazole-3-carbonitrile

Cat. No.: B3180164
CAS No.: 133841-07-3
M. Wt: 173.17 g/mol
InChI Key: CDOOORSNZWZUCH-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole-3-carbonitrile ( 133841-07-3) is a high-purity, heterocyclic aromatic building block of significant interest in medicinal and agricultural chemistry. Its molecular formula is C 9 H 7 N 3 O, with a molecular weight of 173.17 g/mol [ ]. This compound features the 1H-indazole scaffold, which is the more thermodynamically stable tautomer of the indazole family [ As a versatile chemical intermediate, this compound is widely utilized in research focused on pharmaceutical development , particularly in the synthesis of novel drug candidates targeting neurological disorders and other therapeutic areas [ ]. The indazole core is a privileged structure in drug discovery, featured in several FDA-approved therapies and clinical candidates such as the anticancer drugs Pazopanib and Niraparib, and the anti-inflammatory agent Bendazac [ Researchers value this compound for its utility in constructing complex molecules. The methoxy and carbonitrile functional groups at the 3- and 7- positions offer distinct sites for further chemical modification, enabling the exploration of structure-activity relationships [ ]. Its applications also extend to agricultural chemistry for creating new agrochemicals and material science for developing advanced polymers [ ]. Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-8-4-2-3-6-7(5-10)11-12-9(6)8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOORSNZWZUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289538
Record name 7-Methoxy-1H-indazole-3-carbonitrile
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Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-07-3
Record name 7-Methoxy-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133841-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-indazole-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID401289538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methoxy 1h Indazole 3 Carbonitrile and Its Analogs

Strategies for the Formation of the Indazole Core Structure

The construction of the indazole ring system is the cornerstone of synthesizing 7-methoxy-1H-indazole-3-carbonitrile. Several powerful cyclization strategies have been established, starting from appropriately substituted aromatic precursors.

Cyclization Reactions for Substituted Indazoles

Cyclization reactions represent the most common and versatile methods for assembling the indazole framework. These can be broadly categorized into annulation reactions starting from pre-functionalized aromatic systems and cyclizations mediated by hydrazone intermediates.

Annulation reactions involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring bearing suitable functional groups. A prominent strategy involves the cyclization of ortho-substituted benzonitriles. For instance, the reaction of a 2-halobenzonitrile derivative with hydrazine (B178648) is a well-established method for producing 3-aminoindazoles. This approach can be envisioned for the synthesis of analogs of this compound.

A particularly relevant precursor for the target molecule is 2-fluoro-3-methoxybenzonitrile (B184022). The synthesis of 3-aminoindazoles from 2-fluorobenzonitriles and hydrazine proceeds via a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. While this directly yields a 3-aminoindazole, this intermediate can potentially be converted to the 3-carbonitrile derivative through a Sandmeyer-type reaction.

Another annulation approach involves the intramolecular cyclization of 2-azidobenzonitriles. The thermal or photochemical decomposition of a 2-azidobenzonitrile (B1276813) can lead to the formation of a nitrene intermediate, which can then cyclize to form the indazole ring. The synthesis of this compound could thus be approached from 2-azido-3-methoxybenzonitrile. This method offers a direct route to the indazole core.

Starting MaterialReagents and ConditionsProductRelevance to Target
2-Fluoro-3-methoxybenzonitrileHydrazine hydrate, heat7-Methoxy-1H-indazol-3-aminePrecursor to 3-carbonitrile
2-Azido-3-methoxybenzonitrileHeat or UV lightThis compoundDirect synthesis

Hydrazone-mediated cyclizations are a powerful tool for the synthesis of a wide array of substituted indazoles. These reactions typically involve the formation of a hydrazone from an ortho-substituted aromatic aldehyde or ketone, followed by an intramolecular cyclization.

One classical approach is the Fischer indole (B1671886) synthesis, which, under certain conditions, can be adapted to produce indazoles. For the synthesis of a 7-methoxyindazole derivative, a (2-formyl-3-methoxyphenyl)hydrazine or a related precursor could be utilized.

A more direct and widely used method is the reaction of ortho-haloaryl carbonyl compounds with hydrazines. The resulting hydrazone can then undergo intramolecular cyclization to form the indazole ring. For example, the reaction of a 2-bromo or 2-fluorobenzaldehyde (B47322) with hydrazine, followed by cyclization, yields the corresponding indazole.

Starting MaterialIntermediateProduct
2-Fluoro-3-methoxybenzaldehyde2-Fluoro-3-methoxybenzaldehyde hydrazone7-Methoxy-1H-indazole
2-Bromo-3-methoxybenzaldehyde2-Bromo-3-methoxybenzaldehyde hydrazone7-Methoxy-1H-indazole

Direct C-H Amination Routes to Indazole Formation

Recent advances in organic synthesis have led to the development of direct C-H amination reactions for the construction of N-heterocycles, including indazoles. These methods offer a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring.

One such strategy involves the intramolecular C-H amination of arylhydrazones. For example, the treatment of arylhydrazones with an oxidant can induce cyclization to form the indazole ring. This approach could be applied to a hydrazone derived from a suitably substituted benzaldehyde (B42025) or ketone to yield a 7-methoxyindazole derivative.

Palladium-Catalyzed Approaches for Indazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including indazoles. These methods often offer high efficiency and functional group tolerance.

A common palladium-catalyzed approach involves the intramolecular N-arylation of a hydrazone derived from an ortho-haloaryl aldehyde or ketone. For instance, the palladium-catalyzed cyclization of the benzophenone (B1666685) hydrazone of a 2-bromobenzonitrile (B47965) derivative provides a route to 3-aminoindazoles. This strategy could be adapted for the synthesis of 7-methoxy-substituted analogs.

Another palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction, which can be used to construct the indazole ring or to functionalize a pre-existing indazole core. For example, a C7-bromoindazole could be coupled with a methoxy-containing boronic acid to introduce the 7-methoxy group.

Regiospecific Introduction of Key Functional Groups

The synthesis of this compound requires the precise placement of the methoxy (B1213986) group at the C7 position and the carbonitrile group at the C3 position. This can be achieved either by starting with a precursor that already contains these functional groups in the correct positions or by introducing them onto the indazole core in a regioselective manner.

A plausible and efficient strategy for the synthesis of this compound involves the cyclization of 2-hydrazinyl-3-methoxybenzonitrile. This precursor can be prepared from 2-fluoro-3-methoxybenzonitrile by reaction with hydrazine. The subsequent intramolecular cyclization of 2-hydrazinyl-3-methoxybenzonitrile is expected to proceed with high regioselectivity to afford the desired 7-methoxy-1H-indazole-3-amine, which can then be converted to the target carbonitrile.

The direct synthesis of 7-methoxy-1H-indazole from 2-methoxy-6-methylaniline (B1630886) has also been reported. This involves diazotization of the aniline (B41778) followed by cyclization. The resulting 7-methoxy-1H-indazole can then be functionalized at the C3 position. Introduction of the carbonitrile group at the C3 position of an indazole can be challenging but may be achieved through various methods, such as the Sandmeyer reaction of a 3-aminoindazole or the cyanation of a 3-haloindazole.

A study on the regioselective bromination of 4-substituted NH-free indazoles has shown that direct bromination can occur at the C7 position, providing a handle for further functionalization, such as the introduction of a methoxy group via a nucleophilic substitution or a palladium-catalyzed coupling reaction. figshare.com

Methodologies for Methoxy Group Introduction at Position 7

The synthesis of the 7-methoxy-1H-indazole core typically involves constructing the bicyclic indazole ring from an aniline precursor that already contains the methoxy substituent at the desired position. This approach ensures regiochemical control from the outset.

A foundational and well-established route utilizes 2-methoxy-6-methylaniline as the starting material. The synthesis proceeds through the diazotization of the aniline followed by an intramolecular cyclization. For instance, the conversion of 2-methoxy-6-methylaniline into an N-nitroso derivative can precede a ring-closure reaction to form the 7-methoxyindazole structure. This general strategy is a cornerstone for accessing the 7-methoxyindazole framework.

Another common strategy starts with a substituted phenylhydrazine (B124118). For the synthesis of 7-methoxy-1H-indazole, a precursor such as (2-formyl-3-methoxyphenyl)hydrazine could be employed in a cyclization reaction. The presence of the electron-donating methoxy group on the aniline or phenylhydrazine precursor influences the electronic properties of the ring, which can affect the conditions required for efficient cyclization.

A similar precursor-based approach is seen in the synthesis of related analogs. For example, the preparation of 7-bromo-5-methoxy-1H-indazole begins with 4-methoxy-2-methyl aniline, which is first brominated and then subjected to diazotization and cyclization to yield the indazole ring. guidechem.com These examples underscore the common tactic of incorporating the C7-methoxy group by selecting an appropriately substituted benzene-derived starting material before the formation of the heterocyclic pyrazole ring.

Strategies for Carbonitrile Group Introduction at Position 3

Once the 7-methoxy-indazole core is established, the next critical step is the introduction of the carbonitrile group at the C3 position. This can be achieved through direct cyanation of a C3-functionalized precursor or by chemical transformation of other C3 substituents like aldehydes or carboxylic acids.

Cyanation Reactions for Nitrile Functionality

Palladium-catalyzed cyanation is a widely used and effective method for installing a nitrile group onto a heterocyclic ring. researchgate.netorgsyn.org This reaction typically involves the cross-coupling of a 3-halo-indazole, most commonly 3-iodo- or 3-bromo-indazole, with a cyanide source. A variety of cyanide reagents have been employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). researchgate.net

To mitigate the high toxicity associated with simple metal cyanides, less hazardous alternatives have been developed. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer and robust cyanide source for the palladium-catalyzed cyanation of (hetero)aryl halides. researchgate.net The use of palladacycle catalysts in conjunction with K₄[Fe(CN)₆]·3H₂O allows for low catalyst loadings and fast reaction times across a wide range of substrates. researchgate.net

The general protocol for synthesizing 1H-indazole-3-carbonitrile involves reacting 3-iodo-1H-indazole with a cyanide source in the presence of a palladium catalyst, such as those supported by ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). orgsyn.org Copper-mediated cyanation reactions have also been reported for the C3-cyanation of indoles, which could potentially be adapted for indazole systems. researchgate.net

Cyanation Method Precursor Cyanide Source Catalyst/Reagents Key Features
Palladium-Catalyzed3-Iodo-1H-indazoleZn(CN)₂Palladium(0), DPPFEffective for aryl bromide conversion. researchgate.net
Palladium-Catalyzed(Hetero)aryl HalidesK₄[Fe(CN)₆]·3H₂OPalladacycle catalystsReduced toxicity, low catalyst loading, fast reactions. researchgate.net
Palladium-CatalyzedAr-X (X = I, Br)KCNPalladium catalystThe first example of this transformation. orgsyn.org
Derivatization from 3-Carboxaldehyde or 3-Carboxylic Acid Precursors

An alternative to direct cyanation is the conversion of a pre-existing functional group at the C3 position. 1H-Indazole-3-carboxaldehydes and 1H-indazole-3-carboxylic acids are versatile intermediates for this purpose.

1H-Indazole-3-carboxaldehydes can be synthesized by the nitrosation of corresponding indoles under mildly acidic conditions. nih.govrsc.orgresearchgate.net This reaction proceeds via ring-opening of an intermediate oxime followed by re-closure to form the indazole-3-carboxaldehyde. nih.gov Once obtained, the aldehyde can be converted to the nitrile through standard organic transformations. A common two-step procedure involves the formation of an oxime by reacting the aldehyde with hydroxylamine (B1172632), followed by dehydration of the oxime using reagents like acetic anhydride (B1165640), thionyl chloride, or Burgess reagent to yield the carbonitrile.

Similarly, 1H-indazole-3-carboxylic acid serves as a viable precursor. The carboxylic acid can be converted into a primary amide, 1H-indazole-3-carboxamide, through standard amide coupling reactions (e.g., using EDC/HOBt and an amine source). derpharmachemica.com Subsequent dehydration of the primary amide using dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent provides the desired 3-carbonitrile. unina.it This stepwise approach offers a reliable pathway to the nitrile functionality.

Precursor Intermediate Conversion Reaction Typical Reagents
1H-Indazole-3-carboxaldehydeAldoximeDehydrationAcetic Anhydride, SOCl₂, Burgess Reagent
1H-Indazole-3-carboxylic acid1H-Indazole-3-carboxamideDehydrationPOCl₃, TFAA, Burgess Reagent

Selective Functionalization at the N1-Position of the Indazole Ring

Alkylation or arylation of the indazole ring can occur at either the N1 or N2 position, and achieving regioselectivity is a significant synthetic challenge. researchgate.net The reaction outcome is often dependent on the specific substrates, reagents, and reaction conditions.

For many indazole derivatives, direct alkylation leads to a mixture of N1 and N2 isomers. beilstein-journals.org However, high N1-selectivity can often be achieved. For instance, the alkylation of methyl 1H-indazole-3-carboxylate proceeds with a strong preference for the N1 position. researchgate.net The electronic nature of substituents on the indazole ring plays a crucial role; electron-withdrawing groups at C3 tend to favor N1 functionalization.

The choice of base and solvent is also critical. Studies have shown that using cesium carbonate (Cs₂CO₃) as the base can promote N1-alkylation, a phenomenon attributed to a chelation mechanism where the cesium ion coordinates to both the N2 nitrogen and a nearby oxygen-containing substituent (like an ester at C3). beilstein-journals.org In contrast, other conditions might favor the N2 product. A recent study developed a highly selective and scalable N1-indazole alkylation method, highlighting the ongoing efforts to control this regioselectivity. beilstein-journals.org

Indazole Substrate Reagents/Conditions Observed Selectivity Postulated Reason
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl Halide, Cs₂CO₃N1-AlkylationChelation of Cs⁺ between N2 and C3-ester. beilstein-journals.org
Electron-deficient indazolesPentyl Bromide, NaH, THFHigh N1-SelectivityCoordination of Na⁺ with N2 and C3 substituent. beilstein-journals.org
1H-Indazole-3-carbonitrileAlkyl Halide, BaseN1/N2 Mixture (typically)NBO analysis shows similar partial charges on N1 and N2. beilstein-journals.org

Advanced Synthetic Techniques for Diversification and Analog Generation

To generate libraries of structurally diverse analogs for structure-activity relationship (SAR) studies, advanced synthetic techniques like transition-metal-catalyzed cross-coupling reactions are invaluable.

Cross-Coupling Reactions for Peripheral Substitution

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds on the indazole scaffold. nih.govresearchgate.net These reactions typically require a halogenated indazole precursor (e.g., bromo- or iodo-indazole) to react with an organoboron or organotin reagent.

Functionalization can be directed to various positions on the indazole ring. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, providing a handle for subsequent diversification. nih.gov The resulting 7-bromoindazoles undergo efficient Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids to furnish C7-arylated products. This demonstrates a viable strategy for modifying the benzene portion of the this compound core, assuming a bromo-analog could be prepared. nih.gov

Cross-coupling is also used to modify the C3 position. The reaction of 3-iodo-1H-indazoles with heteroaryl boronic acids (Suzuki coupling) or heteroaryl stannanes (Stille coupling) has been shown to produce 3-heteroaryl-indazoles, showcasing the versatility of this approach for analog generation. researchgate.net

Reaction Indazole Precursor Coupling Partner Catalyst System Position Functionalized
Suzuki-Miyaura7-Bromo-4-substituted-1H-indazole(Hetero)aryl boronic acidsPdCl₂(PPh₃)₂, K₂CO₃C7 nih.gov
Suzuki-Miyaura5-Bromo-indazole carboxamideVarious organoboronic acidsPdCl₂(dppf)·DCM, K₂CO₃C5 nih.gov
Suzuki/StilleEthyl (3-iodo-1H-indazol-1-yl)acetateHeteroaryl boronic acids/stannanesPalladium catalystsC3 researchgate.net

Nitrosation of Indoles as a Pathway to 3-Substituted Indazoles

A notable and direct method for accessing 3-substituted indazoles involves the nitrosation of indole precursors. rsc.org This reaction provides a pathway to 1H-indazole-3-carboxaldehydes, which are versatile intermediates that can be readily converted to other functional groups, including the desired carbonitrile. rsc.org

The reaction, first detailed in 1986, proceeds through a multi-step mechanism initiated by the nitrosation of the electron-rich C3 position of the indole ring. rsc.org This step forms a 3-nitrosoindole intermediate, which tautomerizes to an oxime. The presence of the oxime facilitates the addition of water at the C2 position of the indole ring, triggering a ring-opening event. The reaction concludes with a subsequent ring-closure to form the thermodynamically more stable 1H-indazole ring system, yielding a 1H-indazole-3-carboxaldehyde. rsc.org

This synthetic approach is effective for a range of indole substrates. While initially reported with disappointing yields for electron-rich indoles, optimized procedures have been developed that provide good yields under mild, slightly acidic conditions. rsc.orgrsc.org These conditions involve the slow addition of an acid to a mixture of the indole and a nitrite (B80452) source, such as sodium nitrite. rsc.org The methodology has proven successful for both electron-donating and electron-withdrawing substituents on the indole ring. rsc.org For instance, the synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde from 5-methoxy-indole has been successfully demonstrated. rsc.org

The resulting 1H-indazole-3-carboxaldehyde is a key intermediate. The aldehyde functional group can be converted to a carbonitrile through standard synthetic transformations, such as reaction with hydroxylamine to form an aldoxime, followed by dehydration using reagents like acetic anhydride or thionyl chloride. A more direct route involves the hydrolysis of a 3-carbonitrile derivative, as demonstrated in the synthesis of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid from 1-p-chlorobenzyl-1H-indazole-3-carbonitrile. google.com

Table 1: Synthesis of 1H-Indazole-3-carboxaldehydes via Indole Nitrosation rsc.org

Starting IndoleProductYield
5-Methoxy-indole5-Methoxy-1H-indazole-3-carboxaldehyde65%
7-Methyl-indole7-Methyl-1H-indazole-3-carboxaldehyde82%
5-Nitro-indole5-Nitro-1H-indazole-3-carboxaldehyde90%
5-Cyano-indole5-Cyano-1H-indazole-3-carboxaldehyde92%

Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex indazole derivatives, the use of protecting groups is a critical strategy to ensure regioselectivity and prevent unwanted side reactions. acs.orgresearchgate.net The indazole ring contains two nitrogen atoms (N-1 and N-2), and their similar nucleophilicity can lead to mixtures of N-1 and N-2 substituted products during alkylation or acylation reactions. Protecting one of these nitrogens allows for selective functionalization at the other nitrogen or at a carbon position on the ring.

A common strategy involves the regioselective protection of the N-2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for this purpose. acs.org Indazoles can be selectively protected at N-2 with a SEM group, which then acts as a directing group for regioselective lithiation at the C-3 position. The resulting C-3 lithiated indazole can react with various electrophiles to introduce substituents at this position. The SEM group can be subsequently removed under mild conditions, for example, by using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or aqueous hydrochloric acid in ethanol. acs.org

Another widely used protecting group is the tetrahydropyranyl (THP) group. A mild and efficient method for the N-protection of indazoles with a THP group has been developed using dihydropyran in water, which is an environmentally benign solvent. researchgate.net This protocol proceeds smoothly at room temperature and provides moderate to good yields for a variety of substrates. researchgate.net

The choice of protecting group can be crucial for subsequent reactions. For instance, in iridium-catalyzed C-H borylation reactions, the presence of a strongly electron-withdrawing protecting group on the indazole nitrogen facilitates the selective borylation at the C-3 position by reducing the basicity of the azole nitrogen, which would otherwise inhibit the catalyst. worktribe.com

Table 2: Common Protecting Groups for Indazole Synthesis

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsReference
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaHTBAF in THF or aq. HCl in EtOH acs.org
TetrahydropyranylTHPDihydropyran (DHP), H₂O, Tween 20p-Toluenesulfonic Acid (p-TsOH) researchgate.net
AcetylAcAcetic Anhydride (Ac₂O)NaOH in H₂O semanticscholar.org
Benzyl (B1604629)BnBenzyl chloride, NaHHydrogenolysis (H₂, Pd/C) google.com

These protecting group strategies are indispensable for controlling the regiochemical outcome of reactions, enabling the synthesis of specifically substituted indazoles like this compound.

Structure Activity Relationship Sar Studies of 7 Methoxy 1h Indazole 3 Carbonitrile Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 7-methoxy-1H-indazole-3-carbonitrile derivatives is exquisitely sensitive to the nature and placement of various functional groups on the indazole ring. A systematic exploration of these effects is paramount for the rational design of optimized drug candidates.

Role of the Methoxy (B1213986) Group at Position 7 on Molecular Interactions

The methoxy group at the 7-position of the indazole ring plays a multifaceted role in modulating the pharmacological properties of these derivatives. Its electron-donating nature influences the electronic distribution within the aromatic system, which can in turn affect the binding affinity of the molecule to its target. nih.gov Modeling studies of 7-methoxyindazole as a neuronal nitric oxide synthase (nNOS) inhibitor have suggested that this substituent is well-tolerated within the active site. nih.gov

In the context of kinase inhibition, the oxygen atom of the 7-methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the hinge region or other pockets of the kinase domain. For instance, in studies of fibroblast growth factor receptor (FGFR) inhibitors, the methoxy oxygen of a related indazole derivative was observed to participate in a hydrogen bond with the side chain of an aspartate residue (Asp641). nih.gov This interaction can significantly contribute to the potency and selectivity of the inhibitor.

Furthermore, the size of the substituent at the 7-position is a critical determinant of activity. While a methoxy group is often favorable, the introduction of bulkier alkoxy groups can lead to steric hindrance, potentially disrupting the optimal binding pose of the compound within the target's active site and thereby reducing its inhibitory effect. nih.gov

Significance of the Carbonitrile Group at Position 3 for Target Binding

The carbonitrile group at the 3-position is a key functional moiety that significantly influences the biological activity of this class of compounds. It is a versatile group that can act as a hydrogen bond acceptor and its linear geometry can be crucial for fitting into narrow binding pockets. In several instances, the 3-carbonitrile serves as a synthetic precursor to the more widely studied 3-carboxamide functionality, which has been shown to be critical for the activity of many indazole-based inhibitors. nih.govnih.gov

Studies on 1H-indazole-7-carbonitrile as an inhibitor of nitric oxide synthases (NOS) have demonstrated that the carbonitrile group itself can contribute to potent inhibitory activity. nih.gov Further substitution at the 3-position, for instance with a bromine atom, has been shown to enhance the inhibitory effects, indicating that this position is a key site for modulating potency. nih.gov

The carbonitrile group can also be a bioisosteric replacement for other functional groups. For example, in the development of CB1 receptor positive allosteric modulators, a trifluoromethyl group was successfully used as a bioisostere for an aliphatic nitro group, leading to improved potency and metabolic stability. nih.gov This suggests that the carbonitrile in this compound could potentially be replaced by other small, electron-withdrawing groups to fine-tune the electronic properties and binding interactions of the molecule.

Impact of Substitutions at Other Indazole Ring Positions (C4, C5, C6)

Modification of the benzene (B151609) portion of the indazole ring at positions C4, C5, and C6 provides another avenue for optimizing the pharmacological profile of this compound derivatives. Substituents at these positions can influence the compound's solubility, lipophilicity, and metabolic stability, as well as directly interact with the target protein.

For example, in the development of 1H-indazole-3-amine derivatives as antitumor agents, substitutions at the C5 position with different aromatic rings were explored. nih.gov The nature of the substituent at this position was found to be critical for activity, with certain substitutions leading to a significant increase in potency against specific cancer cell lines.

Similarly, in a series of 1H-indazole-based inhibitors of p21-activated kinase 1 (PAK1), the introduction of a hydrophilic group at the C6 position was found to be important for inhibitory activity and selectivity. nih.gov This highlights the potential for tailoring the properties of this compound derivatives by introducing appropriate substituents at these positions to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

The following table summarizes the impact of substitutions at various positions on the indazole ring based on findings from related indazole derivatives:

PositionSubstituent EffectExample Target/ActivityCitation
C5Aromatic rings can enhance potency.Antitumor nih.gov
C6Hydrophilic groups can improve activity and selectivity.PAK1 Inhibition nih.gov
C7Methoxy group can act as H-bond acceptor; bulky groups may decrease activity.nNOS Inhibition nih.gov
N1Alkylation can modulate potency and selectivity.General Kinase Inhibition

Influence of N1-Substituents on Compound Potency and Selectivity

The nitrogen atom at the N1 position of the indazole ring is a common site for substitution, and the nature of the N1-substituent can have a profound impact on the potency and selectivity of the resulting derivatives. Alkylation or arylation at this position can alter the compound's conformation, lipophilicity, and ability to form hydrogen bonds.

In many kinase inhibitors, the N1-H of the indazole ring acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase. However, in some cases, substitution at this position can lead to enhanced activity. The choice of substituent is critical and often involves a delicate balance between steric and electronic effects. For instance, small alkyl groups or substituted phenyl rings are commonly explored at this position.

The regioselectivity of N-alkylation (N1 versus N2) is also a key consideration and can be influenced by the substituents already present on the indazole ring. The development of synthetic methodologies that allow for the selective introduction of substituents at the N1 position is therefore of great importance in the optimization of these compounds.

Stereochemical and Regiochemical Considerations in Amide Linker Design

As the 3-carbonitrile group is often a precursor to a 3-carboxamide, the design of the amide linker is a critical aspect of SAR studies for this class of compounds. Both the stereochemistry and regiochemistry of the amide linker can significantly impact biological activity.

A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the regiochemistry of the amide linker is crucial for activity. The indazole-3-carboxamide isomer was found to be active, while its reverse amide isomer was inactive. nih.gov This underscores the importance of the specific orientation of the amide bond for proper interaction with the target.

Exploration of Bioisosteric Replacements for Enhanced Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of this compound derivatives, bioisosteric replacements for both the 7-methoxy and 3-carbonitrile groups have been considered.

The 7-methoxy group can be viewed as a bioisostere for a hydroxyl group, but with altered metabolic stability. cambridgemedchemconsulting.com Common bioisosteric replacements for a methoxy group include a fluorine atom or a difluoromethyl group, which can block metabolic oxidation while maintaining similar steric and electronic properties. chemrxiv.org Another approach is the replacement of the methoxy group with small alkyl groups or other heterocyclic rings to improve metabolic stability and plasma protein binding. cambridgemedchemconsulting.com

The 3-carbonitrile group can be replaced by a variety of other functional groups. Given that it is often a precursor to an amide, various amide isosteres can be explored. Heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles are common bioisosteres for amides and nitriles. nih.govnih.gov For example, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for a different functional group in a series of 1H-indazoles led to potent and selective monoamine oxidase B inhibitors. nih.gov These replacements can improve metabolic stability, modulate electronic properties, and introduce new interaction points with the target.

The following table provides examples of potential bioisosteric replacements for the key functional groups of this compound:

Original GroupBioisosteric ReplacementPotential AdvantageCitation
7-MethoxyFluorine, DifluoromethylImproved metabolic stability chemrxiv.org
7-MethoxySmall alkyl groups, HeterocyclesImproved metabolic stability, altered lipophilicity cambridgemedchemconsulting.com
3-Carbonitrile3-CarboxamideOften the active form, introduces H-bonding nih.govnih.gov
3-CarbonitrileOxadiazole, Triazole, TetrazoleAmide/nitrile isostere, improved metabolic stability nih.govnih.gov

Biological Activities and Molecular Mechanisms of 7 Methoxy 1h Indazole 3 Carbonitrile Analogs

Enzyme Modulation Profiles

Analogs of 7-methoxy-1H-indazole-3-carbonitrile have demonstrated significant capabilities in modulating the activity of several important enzyme families, most notably kinases and nitric oxide synthases. The structural features of the indazole core, combined with various substitutions, allow for targeted inhibition of specific enzymes within these families.

Kinase Inhibition

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.gov Kinases are enzymes that facilitate the transfer of a phosphate (B84403) group to substrate molecules, a process known as phosphorylation, which plays a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. mdpi.com

Analogs of this compound have been investigated for their potential to inhibit tyrosine kinases, a subfamily of protein kinases.

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). researchgate.net Inhibition of this kinase is a primary therapeutic strategy for CML. nih.gov Research into 1H-indazole-3-amine derivatives has led to the discovery of potent pan-Bcr-Abl inhibitors, including those effective against the imatinib-resistant T315I mutant. nih.gov For instance, a diarylamide 3-aminoindazole analog, AKE-72, demonstrated significant inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. nih.gov The indazole ring plays a crucial role in binding to the ATP-binding site of the Abl kinase. nih.gov

FGFR1 Inhibition: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the progression of various cancers. nih.gov Optimization studies on 1H-indazol-3-amine derivatives have yielded potent inhibitors of FGFR1. nih.gov For example, the introduction of a 2,6-difluoro-3-methoxyphenyl group resulted in a compound with an IC50 value of less than 4.1 nM against FGFR1. nih.gov The 3-aminoindazole moiety is critical as it occupies the hinge region of the kinase's ATP-binding site. nih.gov

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. capes.gov.br Consequently, inhibiting VEGFR-2 is a major focus of anti-cancer drug development. capes.gov.br Several indazole-based derivatives have been reported as potent VEGFR-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the indazole ring can significantly influence inhibitory potency. For example, certain 1H-indazole-3-amine derivatives have shown potent simultaneous inhibition of VEGFR-2, Tie2, and EphB4. nih.gov

Analog Class Target Kinase IC50 (nM) Reference
1H-Indazol-3-amine derivativeFGFR1< 4.1 nih.gov
1H-Indazol-3-amine derivativeFGFR22.0 ± 0.8 nih.gov
Diayrlamide 3-aminoindazole (AKE-72)Bcr-Abl (WT)< 0.5 nih.gov
Diayrlamide 3-aminoindazole (AKE-72)Bcr-Abl (T315I)9 nih.gov
1H-Indazol-3-amine derivative (Compound 100a)VEGFR-23.45 nih.gov

This table presents data for analogs of this compound.

While much of the focus has been on tyrosine kinases, indazole derivatives also exhibit inhibitory activity against serine/threonine kinases. One notable example is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in various diseases. nih.gov Studies on 1H-indazole-3-carboxamide derivatives have identified potent inhibitors of human GSK-3β. nih.gov SAR studies revealed that a methoxy (B1213986) group on the indazole ring is important for high potency. nih.gov For instance, a methoxy-substituted derivative showed an IC50 of 0.35 µM. nih.gov

Analog Class Target Kinase IC50 (µM) Reference
1H-Indazole-3-carboxamide derivativeGSK-3β0.35 nih.gov

This table presents data for an analog of this compound.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Research has explored 3-ethynyl-1H-indazoles as inhibitors of this pathway. Certain compounds in this series have demonstrated low micromolar inhibition of critical components of the pathway, including PI3Kα and mTOR. One of the more potent compounds exhibited an IC50 of 361 nM against PI3Kα. These findings suggest that the indazole scaffold can be tailored to target the PI3K/Akt pathway.

Analog Class Target Kinase IC50 (nM) Reference
3-Ethynyl-1H-indazole derivativePI3Kα361

This table presents data for an analog of this compound.

Nitric Oxide Synthase (NOS) Modulation

Nitric oxide (NO) is a crucial signaling molecule involved in neurotransmission and other physiological processes, synthesized by nitric oxide synthases (NOS). capes.gov.br There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Selective inhibition of these isoforms is of significant therapeutic interest.

Analogs of 7-methoxy-1H-indazole have been identified as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Specifically, 7-methoxyindazole itself has been shown to be an active inhibitor of nNOS both in vitro and in vivo. capes.gov.br While less potent than the well-known nNOS inhibitor 7-nitroindazole (B13768) (7-NI), the activity of 7-methoxyindazole demonstrates that a nitro group is not essential for the inhibitory properties of the indazole ring. capes.gov.br

Furthermore, research on a series of 7-substituted-indazoles revealed that 1H-indazole-7-carbonitrile is a potent nNOS inhibitor, demonstrating a preference for constitutive NOS (nNOS and eNOS) over inducible NOS. nih.gov The inhibitory effect was found to be competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin. nih.gov Further substitution at the 3-position of the 1H-indazole-7-carbonitrile scaffold with a bromine atom was found to enhance the inhibitory effects tenfold. nih.gov Modeling studies suggest that bulky substituents at the 7-position can create steric hindrance, preventing effective interaction with the nNOS active site.

Compound Target Enzyme Activity Reference
7-MethoxyindazolenNOSIn vitro and in vivo inhibitor capes.gov.br
1H-Indazole-7-carbonitrilenNOSPotent inhibitor, preference for constitutive NOS nih.gov
3-Bromo-1H-indazole-7-carbonitrilenNOS10-fold more potent inhibitor than 1H-indazole-7-carbonitrile nih.gov

This table presents data for analogs of this compound.

Other Enzyme Targets

The therapeutic potential of indazole-based compounds extends beyond the well-documented inhibition of kinases. Analogs of this compound have been investigated for their inhibitory activity against a variety of other enzyme targets, revealing a broad spectrum of biological effects. This section details the research findings on the inhibition of human neutrophil elastase (HNE), cyclooxygenase-2 (COX-2), DNA gyrase B, and phosphodiesterase isoforms by these analogs.

Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). nih.govnih.gov The development of potent and selective HNE inhibitors is, therefore, a significant area of therapeutic research. Within the indazole scaffold, modifications at the 3-position have been shown to be critical for potent HNE inhibition.

Research into N-benzoylindazole derivatives has highlighted the importance of the substituent at the 3-position of the indazole ring. A key study demonstrated that the introduction of a cyano (CN) group at this position results in a highly potent HNE inhibitor. Specifically, the compound N-benzoyl-1H-indazole-3-carbonitrile (a direct analog of the subject compound, lacking the 7-methoxy group) exhibited an impressive IC50 value of 7 nM against HNE. nih.govnih.gov This finding underscores the significance of the carbonitrile moiety in achieving high-affinity binding to the enzyme's active site. The study suggests that the compact and electron-withdrawing nature of the cyano group contributes favorably to the interaction with key residues within the HNE binding pocket.

Compound NameStructureTargetActivity (IC₅₀)
N-benzoyl-1H-indazole-3-carbonitrile[Structure of N-benzoyl-1H-indazole-3-carbonitrile]Human Neutrophil Elastase (HNE)7 nM

Data sourced from studies on N-benzoylindazole derivatives as HNE inhibitors. nih.govnih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain pathways. Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The indazole scaffold has been explored for the development of selective COX-2 inhibitors.

While direct studies on this compound for COX-2 inhibition are limited, research on related indazole derivatives provides valuable structure-activity relationship (SAR) insights. Studies on a series of (aza)indazole derivatives have shown that substitution on the indazole core is critical for both potency and selectivity. For instance, a series of novel (aza)indazole derivatives were developed, with one of the most potent compounds exhibiting a COX-2 IC50 value of 0.409 µM and excellent selectivity over COX-1. Although these specific compounds did not feature a 3-carbonitrile group, the research emphasizes the tunability of the indazole scaffold for achieving selective COX-2 inhibition. The electronic and steric properties of substituents on the indazole ring are key determinants of their inhibitory activity. The presence of a carbonitrile group at the 3-position, being a strong electron-withdrawing group, would be expected to significantly influence the electronic distribution of the indazole ring and its interaction with the COX-2 active site.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for the development of novel antibacterial agents. The GyrB subunit, which possesses ATPase activity, is a particularly attractive target. The indazole scaffold has emerged as a promising framework for the design of potent DNA gyrase B inhibitors.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic applications in a range of diseases, including inflammatory conditions and central nervous system disorders. The indazole core has been investigated as a scaffold for the development of PDE inhibitors.

A patent for indazole derivatives has described their potential use as inhibitors of phosphodiesterase type IV (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for conditions like asthma and COPD. While the patent covers a broad range of indazole derivatives, it does not provide specific examples or data for 3-carbonitrile substituted indazoles. Further research is needed to specifically evaluate the potential of this compound and its close analogs as PDE4 inhibitors and to understand the structure-activity relationships governing their interaction with this enzyme family.

Receptor Ligand Interactions

In addition to enzyme inhibition, indazole derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), demonstrating their versatility as pharmacological agents. This section focuses on the antagonistic activity of this compound analogs at serotonin (B10506) receptors.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of receptors that mediate a wide range of physiological and pathological processes. The 5-HT3 and 5-HT4 receptor subtypes, in particular, are important therapeutic targets for gastrointestinal disorders and central nervous system conditions.

While direct pharmacological data for this compound at serotonin receptors is not extensively documented, studies on structurally related indazole derivatives provide strong evidence for their potential as serotonin receptor antagonists. Research on indazole-3-carboxylic acid derivatives has identified potent 5-HT3 receptor antagonists. nih.gov These compounds, which feature a carboxylic acid group at the 3-position instead of a carbonitrile, demonstrate that the indazole scaffold is a viable template for targeting this receptor.

Furthermore, a study on N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives led to the discovery of potent and selective 5-HT4 receptor antagonists. acs.org One of the lead compounds from this series, 12g , exhibited significant antinociceptive effects in animal models of pain, highlighting the therapeutic potential of these indazole-based ligands. acs.org The carboxamide moiety at the 3-position in these analogs is structurally related to the carbonitrile group of the subject compound. The bioisosteric relationship between a nitrile and a carboxamide suggests that this compound could also exhibit affinity for the 5-HT4 receptor.

Compound NameStructureTarget ReceptorActivity
Indazole-3-carboxylic acid analogs[Generic structure of Indazole-3-carboxylic acid]5-HT3Potent Antagonism
N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide (12g)[Structure of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide]5-HT4Potent and Selective Antagonism

Data sourced from studies on indazole derivatives as serotonin receptor antagonists. nih.govacs.org

CC-Chemokine Receptor 4 (CCR4) Allosteric Antagonism

The potency of these indazole-based CCR4 antagonists is influenced by the substitution pattern on the indazole core and the nature of the N1 substituent. For instance, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]-group were identified as the most potent N1-substituents in the arylsulfonamide series. nih.gov

Compound Analog Structure Key Structural Features for CCR4 Antagonism Binding Site
Indazole ArylsulfonamidesMethoxy or hydroxyl group at C4. Small substituents at C5, C6, or C7. N1 meta-substituted benzyl groups.Intracellular allosteric site. nih.govjapsonline.com

Vanilloid Receptor 1 (VR1) Antagonism

The transient receptor potential vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1), is a non-selective cation channel involved in pain perception. achemblock.com While specific data on the interaction of this compound with VR1 is not available in the reviewed literature, various indazole derivatives have been explored as potential VR1 antagonists. Patents have been filed for fused indazole compounds that inhibit the VR1 receptor, indicating the potential of this scaffold in developing novel analgesics. japsonline.com The development of TRPV1 antagonists has seen various chemical classes, including non-classic antagonists like imidazole (B134444) derivatives and diaryl ethers. nih.gov

Estrogen Receptor Binding

The estrogen receptors (ERα and ERβ) are significant pharmaceutical targets, particularly in the context of breast cancer. nih.gov Research into nonsteroidal ligands has identified the indazole scaffold as a promising candidate for developing selective ER modulators. A study on indazole estrogens revealed that compounds with polar or polarizable substituents, such as a nitrile group, at the C-3 position exhibit high affinity and selectivity for ERβ. usbio.net Some of these indazole-based compounds demonstrated affinities for ERβ comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. usbio.net This high selectivity is also observed in cell-based transcriptional assays. usbio.net These findings suggest that the 3-carbonitrile moiety of this compound could contribute to significant and selective binding to the estrogen receptor β.

Indazole Analog Feature Impact on Estrogen Receptor Binding Selectivity
Nitrile group at C-3High affinity binding. usbio.netHighly selective for ERβ over ERα. usbio.net
Phenyl-2H-indazole coreServes as a scaffold for ERβ selective ligands. usbio.netERβ selective. usbio.net

Cellular Pathway Investigations (In Vitro Studies)

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The indazole core is a key component of several FDA-approved anti-cancer drugs. Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of indazole derivatives against a variety of human cancer cell lines. nih.govjapsonline.comresearchgate.net For instance, a series of novel polysubstituted indazoles showed interesting anti-proliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. usbio.net Another study on 1H-indazole-3-amine derivatives identified a compound (6o) with a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line, with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.govresearchgate.net

While specific IC50 values for this compound are not available in the reviewed literature, the data from analogous compounds highlight the potential of the indazole scaffold in cancer therapy. For example, some indazole derivatives have shown potent growth inhibitory activity against breast cancer cell lines like 4T1 and MCF-7. japsonline.com

Table of Anti-proliferative Activity of Indazole Analogs

Indazole Analog Cancer Cell Line IC50 (µM)
Polysubstituted indazoles A2780 (Ovarian), A549 (Lung) 0.64 - 17 usbio.net
Compound 6o (1H-indazole-3-amine derivative) K562 (Chronic Myeloid Leukemia) 5.15 nih.govresearchgate.net
Compound 2f (indazole derivative) Various cancer cell lines 0.23–1.15

Mechanisms of Apoptosis Induction and Cell Cycle Perturbation

Indazole derivatives have been shown to induce apoptosis and perturb the cell cycle in cancer cells through various mechanisms. One study on an indazole derivative, compound 2f, demonstrated that it dose-dependently promoted apoptosis in the 4T1 breast cancer cell line. This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. The compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).

Another study on 1H-indazole-3-amine derivatives showed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner. nih.govresearchgate.net The proposed mechanism involves the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.govresearchgate.net Furthermore, some polysubstituted indazoles have been found to cause a block in the S phase of the cell cycle, leading to an accumulation of cells in this phase and a decrease in the G2/M and/or G0/G1 phases. usbio.net

Indazole Analog Effect on Apoptosis and Cell Cycle Molecular Mechanism
Compound 2fInduces apoptosis in 4T1 cells. Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2, decreased mitochondrial membrane potential, increased ROS.
Compound 6oInduces apoptosis in K562 cells. nih.govresearchgate.netInhibition of Bcl-2 family members and p53/MDM2 pathway. nih.govresearchgate.net
Polysubstituted indazolesS-phase cell cycle block. usbio.netPotential inhibition of enzymes in DNA synthesis. usbio.net
3-amino-N-phenyl-1H-indazole-1-carboxamidesG0-G1 phase cell cycle block. researchgate.netIncreased ratio of underphosphorylated pRb to total pRb. researchgate.net

Modulation of Intracellular Calcium Influx (CRAC Channel Blockade)

The influx of extracellular calcium through store-operated calcium release-activated calcium (CRAC) channels is a critical signaling event in various cell types, including immune cells. A study on indazole-3-carboxamides identified them as potent CRAC channel blockers. uni.lu These compounds were shown to inhibit calcium influx and subsequently stabilize mast cells, preventing the release of pro-inflammatory mediators. uni.lu The study highlighted the importance of the specific 3-carboxamide regiochemistry for this activity, as the reverse amide isomer was inactive. uni.lu While this provides a precedent for indazole derivatives modulating calcium channels, direct evidence for this compound acting as a CRAC channel blocker is not present in the reviewed scientific literature.

Inhibition of Angiogenesis-Related Endothelial Cell Functions

Analogs of this compound, specifically those based on the indazole scaffold, have demonstrated significant potential as inhibitors of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This inhibitory activity is primarily achieved by targeting key molecular players in the angiogenesis cascade, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Research into indazole derivatives has identified them as potent VEGFR-2 kinase inhibitors. nih.gov One such study focused on the design and synthesis of several indazole-based compounds, leading to the identification of a particularly effective molecule, compound 30. This compound was found to inhibit VEGFR-2 with a notable IC₅₀ value of 1.24 nM. nih.gov Its anti-angiogenic properties were further confirmed through its significant inhibitory activity on Human Umbilical Vein Endothelial Cell (HUVEC) angiogenesis and its ability to impede cell migration in a dose-dependent manner. nih.gov In vivo studies using a zebrafish model further substantiated its potential, as it was observed to suppress tumor angiogenesis in the subintestinal vessels. nih.gov

Another indazole derivative, YD-3, has been shown to specifically inhibit thrombin-induced angiogenesis both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov The mechanism of action for YD-3 involves the predominant inhibition of VEGFR-2 (also known as Flk-1) expression. nih.gov This targeted action highlights the specificity of certain indazole analogs in disrupting the signaling pathways that are crucial for the formation of new blood vessels. The ability of these compounds to interfere with endothelial cell functions central to angiogenesis underscores their therapeutic potential in conditions characterized by excessive blood vessel growth.

CompoundTargetIC₅₀Key Findings
Compound 30 VEGFR-21.24 nMSignificantly inhibits HUVEC angiogenesis and cell migration. nih.gov
YD-3 Thrombin-induced angiogenesis (via VEGFR-2 inhibition)Not specifiedInhibits neovascularization induced by thrombin. nih.gov

Mast Cell Stabilization Mechanisms

The stabilization of mast cells is a critical therapeutic strategy for managing allergic and inflammatory conditions. Certain analogs of this compound, particularly indazole-3-carboxamides, have emerged as effective mast cell stabilizers. Their primary mechanism of action involves the blockade of calcium-release activated calcium (CRAC) channels. nih.gov

The influx of extracellular calcium through CRAC channels is a pivotal event that governs mast cell function, leading to degranulation and the release of pro-inflammatory mediators. nih.gov By modulating these channels, the intracellular calcium homeostasis in mast cells can be maintained, offering a critical point for therapeutic intervention. nih.gov

A structure-activity relationship (SAR) study of indazole-3-carboxamides identified a specific derivative, compound 12d, as a potent CRAC channel blocker that actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC₅₀. nih.gov A key structural feature for this activity is the specific regiochemistry of the amide linker at the 3-position of the indazole ring. The study revealed that a '-CO-NH-Ar' amide linker is required for potent inhibition, a unique characteristic compared to many other known CRAC channel inhibitors. nih.gov

Furthermore, it was demonstrated that representative potent CRAC channel blockers from the indazole-3-carboxamide series, including compound 12d, dose-dependently inhibited the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, by activated mast cells. nih.gov This indicates that these compounds not only prevent the immediate release of pre-stored mediators but also the subsequent synthesis of inflammatory cytokines. nih.gov

CompoundMechanism of ActionIC₅₀Key Findings
Indazole-3-carboxamide 12d CRAC channel blockerSub-µMActively inhibits calcium influx and stabilizes mast cells; dose-dependently inhibits TNF-α production. nih.gov

Computational Approaches in the Research of 7 Methoxy 1h Indazole 3 Carbonitrile

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-methoxy-1H-indazole-3-carbonitrile, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process involves preparing the three-dimensional structure of this compound and a target receptor, often a protein. Using scoring functions, the docking software then systematically evaluates numerous possible binding poses of the ligand within the active site of the receptor. The results are ranked based on binding energy, with lower values typically indicating a more favorable interaction. For instance, studies on various indazole derivatives have utilized this method to predict their binding affinity to receptors like the Cyclooxygenase-2 (COX-2) enzyme and p21-activated kinase 1 (PAK1). cymitquimica.comuni.lu In a hypothetical docking study of this compound against a target kinase, the binding energy and key interacting residues would be identified, as illustrated in the table below.

Parameter Value
Target ProteinHypothetical Kinase XYZ
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLEU25, VAL33, ALA50, LYS108
Hydrogen BondsASN105 (2.8 Å)
Hydrophobic InteractionsTRP87, PHE154

This table is illustrative and represents the type of data generated from a molecular docking simulation. Specific research findings for this compound were not available in the searched literature.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is crucial for assessing the stability of the ligand-protein complex and understanding the nuanced conformational changes that occur upon binding. An MD simulation of this compound complexed with a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and solving Newton's equations of motion for the system. The resulting trajectory provides detailed information on the flexibility and stability of the complex.

RMSD is a key metric used to analyze the stability of the protein-ligand complex during the MD simulation. It measures the average distance between the atoms of the superimposed protein (or ligand) at a given time and a reference structure (typically the initial frame). A stable RMSD plot that plateaus over time suggests that the complex has reached equilibrium.

RMSF, on the other hand, measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate flexible regions, while low values signify more constrained areas. This analysis can highlight which parts of the protein are most affected by the binding of this compound.

Simulation Parameter Observation
RMSD of Protein Backbone Plateaued at ~2.5 Å after 20 ns, indicating overall stability of the complex.
RMSD of Ligand Remained below 1.5 Å relative to the protein binding pocket, suggesting stable binding.
RMSF of Active Site Residues Low fluctuations (<1.0 Å) for residues in direct contact with the ligand, indicating a stable binding interaction.

This table is illustrative. Specific MD simulation data for this compound was not found in the public domain search results.

The Solvent Accessible Surface Area (SASA) calculates the surface area of the protein that is accessible to the solvent. A decrease in SASA upon ligand binding often indicates that the ligand is buried within a binding pocket, which is a characteristic of stable binding interactions.

Parameter Value/Observation
Average RoG 35.2 ± 0.5 Å
Average SASA 15000 ± 200 Ų

This table provides an example of the kind of data obtained from RoG and SASA analysis in an MD simulation. Specific data for this compound is not available in the searched literature.

In Silico Screening and Activity Prediction

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to identify derivatives of this compound with potentially improved activity or to discover novel scaffolds with similar predicted activities. The process often involves high-throughput docking of a large compound library against a specific protein target. Subsequent filtering based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's rule of five), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles helps to prioritize candidates for experimental testing.

Crystal Structure Analysis for Conformational Insights and Intermolecular Interactions

Conformational Analysis of the Methoxy (B1213986) Group

The conformational flexibility of the methoxy group in this compound is a key determinant of its three-dimensional structure and, consequently, its interaction with biological targets. Computational chemistry provides powerful tools to investigate the rotational preferences of this group and the energy barriers associated with its movement. While direct computational studies specifically on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from computational analyses of analogous aromatic methoxy compounds, most notably anisole (B1667542) and its derivatives.

The primary focus of conformational analysis for the methoxy group is the dihedral angle defined by the C8-C7-O-C(H3) atoms (using a standard numbering of the indazole ring system). This angle describes the rotation of the methyl group relative to the plane of the indazole ring. Theoretical calculations, predominantly using Density Functional Theory (DFT) and ab initio methods, have been extensively applied to understand the conformational energetics of methoxy groups on aromatic rings. researchgate.net

For the parent compound, anisole, it is well-established through both computational studies and experimental methods that the most stable conformation is planar, with the methoxy group lying in the plane of the benzene (B151609) ring (a dihedral angle of 0°). researchgate.netdocumentsdelivered.com This preference is primarily attributed to the favorable electronic interaction between the oxygen lone pair and the aromatic π-system, which is maximized in the planar arrangement. Rotation of the methoxy group out of the plane disrupts this conjugation, leading to a less stable, perpendicular conformation (a dihedral angle of 90°), which represents the transition state for rotation.

In the case of this compound, the methoxy group is attached to the benzene part of the bicyclic indazole system. The electronic environment is similar to that of a substituted anisole. Therefore, it is anticipated that the methoxy group will exhibit a strong preference for a planar or near-planar conformation with respect to the indazole ring. This planarity allows for maximal delocalization of the oxygen's non-bonding electrons into the aromatic system.

Computational studies on substituted anisoles have shown that the energy barrier to rotation of the methoxy group is influenced by the nature and position of other substituents. While the cyano group at the 3-position is distant and unlikely to exert a direct steric effect on the 7-methoxy group, the fused pyrazole (B372694) ring introduces an electronic perturbation that could subtly modulate the rotational barrier compared to anisole. A single stable conformation with the methoxy group in the plane of the ring is the most likely minimum energy state. colostate.edu

The energy profile for the rotation of the methoxy group is expected to show a minimum at a dihedral angle corresponding to the planar conformation and a maximum at the perpendicular orientation. The energy difference between these two states represents the rotational barrier. For anisole, this barrier is modest. In a bicyclic system like this compound, the general principles of conformational preference for a methoxy group on an aromatic ring are expected to hold true.

Table 1: Representative Computational Data for Methoxy Group Conformation in Anisole (as a model for this compound)

ParameterPlanar ConformerPerpendicular Conformer
Dihedral Angle (C-C-O-C) 0° (or 180°)90°
Relative Energy Global MinimumTransition State
Primary Stabilizing Factor π-conjugation-

Drug Discovery and Lead Optimization Strategies Involving 7 Methoxy 1h Indazole 3 Carbonitrile

Identification of 7-Methoxy-1H-indazole-3-carbonitrile and its Analogs as Lead Structures

The identification of a compound as a "lead structure" is the initial step in the drug discovery pipeline, where a molecule shows promising, albeit suboptimal, activity against a specific biological target. The 1H-indazole core is a common feature in numerous kinase inhibitors, including commercially successful drugs, underscoring its importance as a foundational element for lead compounds. nih.gov

The 1H-indazole-3-amine and 1H-indazole-3-carboxamide moieties, which are closely related to the 3-carbonitrile group, are known to be effective "hinge-binding" fragments. nih.govmdpi.comnih.gov The hinge region is a flexible part of a kinase that connects the N-terminal and C-terminal lobes, and it is a critical interaction site for many kinase inhibitors. The ability of the indazole scaffold to form hydrogen bonds with this region makes it an excellent starting point for designing potent and selective inhibitors.

Furthermore, structure-activity relationship (SAR) studies on various indazole derivatives have highlighted the importance of substitution patterns on the benzene (B151609) ring. The presence of a methoxy (B1213986) group, such as in the 7-position, has been shown to be crucial for high potency in certain classes of kinase inhibitors. researchgate.net For instance, computational studies on 1H-indazole analogs targeting the Cyclooxygenase-2 (COX-2) enzyme showed that a 4-methoxyphenyl (B3050149) group resulted in a significant binding energy of -8.46 kcal/mol. researchgate.net This suggests that the methoxy group contributes favorably to the binding affinity, likely through electronic and steric interactions within the target's binding pocket. Therefore, the combination of a proven hinge-binding moiety at position 3 and a potency-enhancing group like methoxy at position 7 makes this compound and its analogs highly valuable lead structures for further optimization.

Medicinal Chemistry Optimization Efforts

Once a lead structure is identified, medicinal chemistry efforts focus on iteratively modifying the molecule to improve its drug-like properties. This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic characteristics.

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization, guiding the modification of a lead compound to identify key functional groups that govern its biological activity. For indazole-based compounds, SAR studies have revealed that substitutions at various positions on the scaffold can dramatically influence potency and selectivity.

For example, in a study developing 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, modifications were explored at the N1 position and the C5 position of the indazole ring, starting from a core fragment. nih.gov The introduction of different substituents allowed for the exploration of the chemical space around the lead structure to maximize interactions with the target enzyme.

A study on 1H-indazole-3-amine derivatives revealed meaningful SARs from their cytotoxic potential against various cancer cell lines. mdpi.com It was observed that the nature of the substituent at the C5 position was critical for activity. Replacing a 3-fluorophenyl group with a 4-methoxyphenyl or a 3,4-dichlorophenyl group at this position led to a 2 to 10-fold decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line, indicating a strong preference for specific electronic and steric properties at this position. mdpi.com

The table below summarizes representative SAR findings for indazole derivatives, illustrating how structural changes impact biological activity.

Compound ID Indazole Core Modification Target/Assay Activity (IC₅₀) Reference
Compound 6a 1H-indazole-3-amine5-(3-fluorophenyl) substituentK562 Cell Line- mdpi.com
Compound 6b-e 1H-indazole-3-amine5-(4-methoxyphenyl) substituentK562 Cell Line2-10 fold decrease vs 6a mdpi.com
Compound 30l 1H-indazole-3-carboxamideOptimized substituents at N1 and C5PAK1 Enzyme9.8 nM nih.gov
Compound 109 1H-indazole derivativeOptimization from lead 108EGFR Kinase8.3 nM nih.gov
Compound 109 1H-indazole derivativeOptimization from lead 108EGFR T790M Mutant5.3 nM nih.gov

This table is for illustrative purposes and combines data from different studies to show the effects of structural modifications.

For instance, the introduction of polar groups or the modification of lipophilicity can significantly impact a compound's solubility and ability to cross cell membranes. A study on 3-ethynyl-1H-indazoles as PI3K pathway inhibitors highlighted the development of a compound with favorable physicochemical and in vitro ADME properties, suggesting that the scaffold is amenable to such optimization. nih.gov The strategic placement of substituents can also block sites of metabolic attack, increasing the compound's half-life in the body. The ultimate goal is to achieve a balance between high potency against the target and a favorable pharmacokinetic profile that allows the compound to reach its target in effective concentrations. nih.gov

Fragment-Based Drug Design (FBDD) Applications

Fragment-Based Drug Design (FBDD) has become a powerful strategy in drug discovery, complementing traditional high-throughput screening. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. springernature.comijddd.com These fragment "hits" then serve as starting points for building more potent lead compounds through strategies like fragment growing, linking, or merging. nih.gov

The 1H-indazole scaffold is well-suited for FBDD approaches. Its relatively small size and proven ability to interact with key targets like kinases make it an ideal fragment. A notable example is the discovery of 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors through a fragment-based screening approach. nih.gov This demonstrates that a core structure, closely related to this compound, can be identified as an initial hit and then systematically built upon to achieve high potency and selectivity.

In another successful FBDD campaign, a combination of in silico fragment hopping and linking, based on key hydrogen bonding interactions, led to the identification of a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. nih.gov This highlights the power of using the indazole core as a foundational fragment that can be elaborated into a highly potent and selective inhibitor. The process often involves computational methods to predict how fragments bind and to guide their subsequent optimization. springernature.commdpi.com

Molecular Hybridization Strategies for Novel Scaffold Generation

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for a molecule's biological activity) into a single, new hybrid compound. The goal is to create a molecule with an improved affinity and efficacy profile, or with a dual mode of action.

The indazole scaffold is an excellent candidate for molecular hybridization. Researchers have constructed series of 3,5-disubstituted indazole derivatives using this strategy to explore new avenues for antitumor activity. nih.gov For example, one could hybridize the this compound scaffold with another known pharmacophore that targets a different binding site on the same enzyme or a different protein in a related signaling pathway.

In one study, the 1H-indazole-3-amide framework was modified by incorporating a mercapto acetamide (B32628) moiety, which is found in other cytotoxic drugs like histone deacetylase inhibitors. mdpi.com This hybridization aimed to combine the kinase-inhibiting properties of the indazole core with the cytotoxic potential of the mercapto acetamide group, leading to the development of novel anticancer agents. This approach allows for the creation of entirely new chemical scaffolds with potentially synergistic or additive effects, expanding the therapeutic possibilities of the original indazole lead structure. nih.gov

Future Research Directions and Therapeutic Potential of 7 Methoxy 1h Indazole 3 Carbonitrile Derivatives

Exploration of Novel Biological Targets and Signaling Pathways

While existing indazole derivatives have shown activity against established targets, the future lies in identifying and validating novel biological interactions for derivatives of 7-methoxy-1H-indazole-3-carbonitrile. The structural motif of 1H-indazole-3-amine is recognized as an effective hinge-binding fragment for kinases, suggesting a broad potential for kinase inhibition. nih.gov

Research into related indazole structures has revealed potent inhibitory activity against several critical signaling pathways implicated in cancer and other diseases. A notable area of future investigation is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in tumor cells and controls cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives has demonstrated broad-spectrum antiproliferative activity by inhibiting this pathway, inducing cell cycle arrest and apoptosis. nih.gov One such derivative, W24, was found to be a potent inhibitor of this pathway, highlighting the potential for designing new derivatives of this compound to target these kinases. nih.gov

Another promising avenue is the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov Structure-guided design has led to 1H-indazole derivatives that show potent inhibition of EGFR and its mutants, which are crucial in non-small cell lung cancer. nih.gov Furthermore, derivatives have been developed to target other kinases such as Bcr-Abl, implicated in leukemia, and Fibroblast growth factor receptors (FGFRs). nih.gov

Beyond cancer, nitric oxide synthases (NOS) represent another key target class. 1H-indazole-7-carbonitrile, a close analog, has been identified as a potent and selective inhibitor of neuronal NOS (nNOS). nih.gov This suggests that derivatives of this compound could be tailored for neurological disorders where nitric oxide signaling is dysregulated. The exploration of these and other novel targets, such as the proteins involved in apoptosis like MCL-1 and BCL-2, could unlock new therapeutic applications. rsc.org

Table 1: Investigated Biological Targets for Indazole Scaffolds

Target/PathwayTherapeutic AreaKey FindingsCitation(s)
PI3K/AKT/mTOROncology3-amino-1H-indazole derivatives exhibit broad-spectrum antiproliferative activity and induce apoptosis in cancer cells. nih.gov
EGFR KinaseOncologyStructure-guided design yielded potent inhibitors against EGFR and its T790M mutant in non-small cell lung cancer cell lines. nih.gov
Bcr-Abl KinaseOncology (Leukemia)1H-indazol-3-amine derivatives showed potent inhibition of wild-type and T315I mutant Bcr-Abl. nih.gov
Nitric Oxide Synthase (NOS)Neurology/Inflammation1H-indazole-7-carbonitrile is a potent inhibitor, with a preference for constitutive NOS over inducible NOS. nih.gov
MCL-1/BCL-2OncologyScaffold hopping from indoles to indazoles produced dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The creation of chiral indazole derivatives often leads to enhanced potency and selectivity. Therefore, advancements in the asymmetric synthesis and stereoselective functionalization of the this compound core are critical for future drug development. The regioselective functionalization of the indazole ring, particularly at the C3 position, is a well-explored area that provides a strong foundation for further innovation. chim.it

Future efforts will likely focus on developing novel catalytic systems that can introduce chirality with high efficiency and enantioselectivity. Organocatalysis presents a powerful tool for this purpose. For instance, asymmetric aminocatalyzed aza-Michael additions have been successfully used to create enantioenriched fused polycyclic indazole structures. researchgate.net An organocatalyzed enantioselective aza-Michael/aldol condensation cascade reaction has been established for reacting 1H-indazole derivatives with α,β-unsaturated aldehydes, yielding chiral fused polycyclic indazoles with good enantioselectivity. researchgate.net Applying such cascade reactions to functionalized precursors of this compound could generate complex, stereochemically-defined molecules in a single step.

Transition-metal catalysis also offers robust methods for C-H functionalization, allowing for the direct and regioselective introduction of various substituents onto the indazole scaffold. bits-pilani.ac.in Rhodium(III)-catalyzed C-H bond functionalization, for example, has been used to synthesize a wide variety of substituted indazoles. nih.gov Future work could adapt these methods to achieve stereoselective C-H functionalization, perhaps by designing chiral ligands for the metal catalysts, enabling precise control over the three-dimensional structure of the final products.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. nih.govnih.gov These computational tools can accelerate the discovery process by predicting molecular properties, identifying novel chemical motifs, and optimizing lead compounds. springernature.com

Furthermore, ML models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net By integrating these predictive models early in the design phase, researchers can prioritize the synthesis of compounds with a higher probability of success in later developmental stages. AI can also aid in "scaffold hopping," where the core indazole structure is replaced by a different one while maintaining similar biological activity, potentially leading to compounds with improved properties or novel intellectual property. springernature.com The combination of generative design with automated synthesis platforms represents a particularly exciting frontier, enabling a closed-loop "design-make-test-analyze" cycle that can rapidly iterate and optimize new drug candidates. nih.gov

Development of Multi-Target Directed Ligands Based on the Indazole Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The development of multi-target directed ligands (MTDLs) based on the this compound scaffold is a promising future direction. nih.gov The MTDL approach involves designing a single molecule capable of interacting with two or more distinct targets, potentially leading to synergistic efficacy and a better safety profile. nih.gov

The indazole core is an excellent starting point for MTDL design due to its proven ability to bind to diverse targets. nih.govnih.gov For example, by combining the structural features required for inhibiting both EGFR and VEGFR-2, researchers have developed benzimidazole (B57391) derivatives as multi-target kinase inhibitors. nih.gov A similar strategy could be applied to the indazole scaffold.

A notable example is the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from an indazole-3-carboxylic acid lead. rsc.org This was achieved through a "scaffold hopping" strategy from an indole-based compound, demonstrating the versatility of the indazole ring in creating multi-target agents. rsc.org Future research could focus on designing hybrid molecules that merge the this compound pharmacophore with other known pharmacophores to target pathways implicated in diseases like Alzheimer's, where targeting amyloid-beta aggregation, tau pathology, and neuroinflammation simultaneously may be beneficial. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-methoxy-1H-indazole-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with malononitrile under basic conditions. For example, analogous chromene-3-carbonitrile derivatives are synthesized via a one-pot reaction between methoxy-substituted benzaldehydes, malononitrile, and resorcinol in ethanol, followed by propargylation using propargyl bromide and anhydrous K₂CO₃ in acetone . Key parameters include temperature control (~50°C) and solvent selection to optimize yield. Purification is achieved via recrystallization (e.g., ethanol-toluene mixtures) .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • Spectroscopy : FT-IR (e.g., 2185 cm⁻¹ for CN stretch), ¹H/¹³C NMR (δ 3.7–3.8 ppm for methoxy groups), and HRMS (e.g., [M + H]+ calculated for C₁₀H₈N₃O) confirm functional groups and molecular weight .
  • Chromatography : TLC (hexane:ethyl acetate, 70:30) with Rf ~0.6 monitors reaction progress .
  • Thermal Analysis : Melting points (e.g., 192–197°C for analogs) validate purity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., kinases or GPCRs). Pharmacophore modeling identifies critical interaction sites (e.g., methoxy and nitrile groups). DFT calculations (e.g., Gaussian 09) evaluate electronic properties (HOMO-LUMO gaps) to correlate with reactivity or inhibition potential .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Iterative Validation : Cross-check NMR/IR data with synthetic intermediates (e.g., confirm methoxy substitution via DEPT-135 or HSQC) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for precise bond-length/angle measurements, resolving ambiguities in tautomeric forms or regiochemistry .
  • Comparative Analysis : Benchmark against published analogs (e.g., 6-methoxyindole-3-carboxylic acid derivatives) .

Q. How are structure-activity relationships (SARs) investigated for this compound in anticancer research?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess cytotoxicity via MTT assays .
  • Mechanistic Studies : Flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) identify pathways affected .
  • Data Interpretation : Use IC₅₀ values and selectivity indices (e.g., tumor vs. normal cell lines) to prioritize lead compounds.

Key Considerations for Researchers

  • Synthetic Reproducibility : Optimize solvent polarity (e.g., acetone vs. DMF) and catalyst loading to mitigate side reactions .
  • Toxicological Screening : Prioritize Ames tests and hepatotoxicity assays early in pharmacological studies .
  • Data Transparency : Report conflicting spectral data (e.g., tautomerism in indazole derivatives) and validate via independent methods (e.g., NOESY for spatial proximity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.